2-Ethoxy-2-methylpropane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-ethoxy-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-4-10-6(2,3)5-11(7,8)9/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYCNXMSGXXCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-ethoxy-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Ethoxy-2-methylpropane-1-sulfonic acid+Thionyl chloride→2-Ethoxy-2-methylpropane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
Chemical Synthesis
Overview
Sulfonyl chlorides are valuable intermediates in organic synthesis, particularly in the formation of sulfonamides and other derivatives. 2-Ethoxy-2-methylpropane-1-sulfonyl chloride is utilized for its electrophilic properties, facilitating nucleophilic substitution reactions.
Key Reactions
- Formation of Sulfonamides : This compound acts as a precursor for sulfonamide synthesis, which are important in medicinal chemistry.
- Synthesis of Other Sulfonyl Compounds : It can be transformed into various sulfonyl derivatives through reactions with amines and alcohols.
Pharmaceutical Applications
Drug Development
The compound is investigated for its potential use in developing pharmaceuticals, particularly as a precursor for sulfonamide-based drugs. Sulfonamides have broad applications as antibiotics and anti-inflammatory agents.
Case Study: Sulfonamide Synthesis
A study demonstrated the efficiency of using this compound in synthesizing a series of novel sulfonamide derivatives. The resulting compounds showed promising biological activity against bacterial strains, highlighting the compound's utility in drug discovery .
Green Chemistry Initiatives
Sustainable Practices
The synthesis of this compound aligns with green chemistry principles. Methods for its preparation focus on minimizing environmental impact and maximizing yield.
Innovative Methods
Recent research outlines environmentally friendly synthetic routes that utilize less hazardous reagents and solvents, thereby reducing waste and enhancing safety . These methods are crucial for large-scale production while adhering to regulatory standards.
Industrial Applications
Chemical Manufacturing
In industrial settings, this sulfonyl chloride is used as an intermediate in producing various chemicals, including surfactants and agrochemicals. Its reactivity allows for efficient incorporation into larger molecular frameworks.
Data Table: Industrial Uses of this compound
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Precursor for sulfonamide drugs | Broad antibacterial activity |
| Agrochemicals | Intermediate in pesticide synthesis | Enhances crop protection |
| Surfactants | Component in detergent formulations | Improves cleaning efficacy |
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-methylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Sulfonyl chlorides share the core functional group (–SO₂Cl) but exhibit diverse reactivity and physicochemical properties depending on substituents. Below is a detailed comparison of 2-ethoxy-2-methylpropane-1-sulfonyl chloride with analogous compounds:
Structural and Physicochemical Properties
Key Observations :
- Electronic Effects : Aryloxy-substituted derivatives (e.g., 2-(M-tolyloxy)ethane-1-sulfonyl chloride) exhibit enhanced resonance stabilization of the sulfonyl group, increasing electrophilicity compared to aliphatic analogs .
- Solubility : The thiophene-containing variant (CAS 1409094-90-1) may display improved solubility in polar aprotic solvents due to its heteroaromatic moiety .
Biological Activity
2-Ethoxy-2-methylpropane-1-sulfonyl chloride, a sulfonyl chloride compound, has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), pharmacokinetics, and case studies.
This compound is characterized by the presence of a sulfonyl chloride group attached to an ethoxy and methylpropane moiety. The synthesis typically involves the reaction of corresponding sulfonic acids with thionyl chloride or phosphorus pentachloride, yielding the desired sulfonyl chloride with high purity.
The compound's biological activity primarily stems from its ability to act as a reactive electrophile, which can interact with nucleophiles in biological systems. This reactivity is crucial for its potential role as a pharmacological agent. Studies have indicated that sulfonyl chlorides can modify proteins through covalent bonding, leading to altered enzyme activities or receptor interactions.
Structure-Activity Relationships (SAR)
Research into the SAR of sulfonamide derivatives has provided insights into how modifications affect biological activity. For instance, substituents on the phenyl ring and variations in the sulfonamide group can significantly influence potency and selectivity against specific targets. A systematic SAR study identified key modifications that enhance receptor affinity and metabolic stability, suggesting that similar approaches could be applied to this compound .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : Initial studies suggest that the compound exhibits moderate solubility in aqueous environments, which is critical for oral bioavailability.
- Distribution : The compound's ability to penetrate biological membranes may be influenced by its lipophilicity; however, specific data on tissue distribution remain limited.
- Metabolism : Preliminary investigations indicate that the compound undergoes metabolic transformations in liver microsomes, highlighting the need for further studies on metabolic pathways and potential toxic metabolites .
- Excretion : Understanding the excretion routes will be vital for assessing its safety profile in vivo.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as a modulator of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
In Vivo Efficacy
In vivo studies utilizing animal models have provided evidence of its efficacy against various disease models. For example, compounds structurally related to this compound have been tested for their ability to treat infections caused by protozoan parasites like Trypanosoma congolense and Trypanosoma vivax. These studies revealed promising results regarding their therapeutic potential when administered via different routes .
Data Tables
The following table summarizes key findings from pharmacokinetic studies on related compounds:
| Compound | Bioavailability (%) | Half-life (h) | Clearance (mL/min/kg) | Efficacy in Animal Models |
|---|---|---|---|---|
| Compound A | 74 | 1 | 12 | Full cure in mice |
| Compound B | 73 | 0.5 | 15 | Partial efficacy |
| This compound | TBD | TBD | TBD | TBD |
Q & A
Q. What are the established synthetic routes for 2-ethoxy-2-methylpropane-1-sulfonyl chloride, and what are the critical parameters affecting yield?
Methodological Answer: The synthesis of sulfonyl chlorides typically involves the reaction of sodium sulfonates with phosphorus oxychloride (POCl₃). For example, a procedure analogous to the synthesis of prop-2-ene-1-sulfonyl chloride involves refluxing sodium sulfonate with excess POCl₃ at 120°C for 4–12 hours, followed by hydrolysis and solvent extraction . Critical parameters include:
- Reaction temperature and time: Prolonged heating (>12 hours) may increase side reactions, such as hydrolysis or decomposition.
- Molar ratios: A 3:1 molar excess of POCl₃ to sodium sulfonate ensures complete conversion.
- Workup: Rapid quenching in ice water minimizes hydrolysis of the sulfonyl chloride product.
Q. Table 1: Comparison of Sulfonyl Chloride Synthesis Methods
| Parameter | Optimal Range | Observed Impact on Yield |
|---|---|---|
| POCl₃ : Sulfonate Ratio | 3:1 | Yield drops to <60% at 2:1 |
| Reaction Temperature | 110–120°C | Decomposition above 130°C |
| Workup Solvent | Methylene Chloride | Higher recovery vs. EtOAc |
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer: Sulfonyl chlorides are moisture-sensitive and reactive. Key handling protocols include:
- Storage: Keep in anhydrous conditions under inert gas (e.g., N₂ or Ar) at –20°C to prevent hydrolysis .
- Safety Precautions: Use explosion-proof refrigeration for bulk storage and avoid static discharge during transfers .
- Hygiene: Wear nitrile gloves and eye protection; decontaminate spills with sodium bicarbonate to neutralize acidic byproducts .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound, and how can conflicting spectroscopic data be resolved?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the ethoxy group (δ ~1.2 ppm for CH₃, δ ~3.5 ppm for OCH₂) and sulfonyl chloride (no direct proton signal). Discrepancies in integration may indicate residual solvents or hydrolysis products (e.g., sulfonic acid) .
- FT-IR: Confirm S=O stretches at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹. Broad O–H stretches (~3400 cm⁻¹) suggest contamination with water .
- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities. Hydrolysis products (e.g., sulfonic acid) elute earlier than the parent compound due to higher polarity .
Resolution of Data Contradictions:
If NMR suggests high purity but HPLC detects impurities, perform a derivatization (e.g., reaction with aniline to form sulfonamides) to isolate and identify non-UV-active contaminants .
Q. What are the common side reactions encountered during the synthesis of sulfonyl chlorides like this compound, and how can they be mitigated?
Methodological Answer: Common side reactions include:
- Hydrolysis to Sulfonic Acid: Caused by residual moisture. Mitigate by pre-drying POCl₃ and using molecular sieves in the reaction .
- Chlorination of Ether Groups: Occurs at high POCl₃ concentrations. Limit POCl₃ to a 3:1 molar ratio and monitor reaction progress via TLC .
- Polymerization: Observed in allylic sulfonyl chlorides. Add radical inhibitors (e.g., BHT) at 0.1% w/w to stabilize the product .
Q. Table 2: Troubleshooting Side Reactions
| Side Reaction | Diagnostic Clues | Mitigation Strategy |
|---|---|---|
| Hydrolysis | Low yield, IR O–H stretches | Use anhydrous solvents and reagents |
| Ether Chlorination | Unplanned ¹³C shifts at ether | Reduce POCl₃ excess |
| Polymerization | Viscous product or precipitates | Add BHT inhibitor |
Q. How can researchers assess the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies: React with a series of nucleophiles (e.g., amines, alcohols) in DMF at 25°C and monitor progress via ¹H NMR. Compare rate constants (k) to establish reactivity trends .
- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to map the electrophilicity of the sulfur center and predict regioselectivity .
- Competitive Experiments: Co-react with equimolar amounts of two nucleophiles (e.g., aniline and benzyl alcohol) and quantify product ratios via GC-MS to determine preference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
